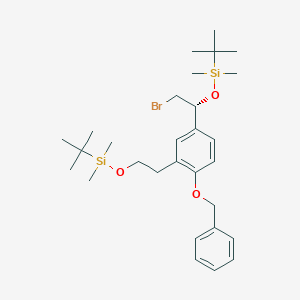

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is a complex organic molecule that features multiple functional groups, including tert-butyldimethylsiloxy, benzyloxy, and bromoethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of Benzyloxy Group:

Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromoethoxy group, converting it to an ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethoxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromo group can participate in nucleophilic substitution reactions, making it a valuable precursor for various organic transformations.

Proteomics Research

The compound has been identified as useful in proteomics, particularly for the modification of proteins and peptides. The TBDMS group can protect hydroxyl functionalities during synthesis or analysis, allowing for selective reactions without interference from other functional groups .

Drug Development

In medicinal chemistry, this compound can be employed to synthesize potential pharmaceutical agents. The benzyloxy and bromoethoxy groups can be modified to enhance biological activity or improve pharmacokinetic properties of drug candidates.

Material Science

Due to its silane component, (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is also explored for applications in material science, particularly in the development of siloxane-based materials that exhibit desirable mechanical and thermal properties.

Case Study 1: Synthesis of Functionalized Silanes

A research team utilized this compound as a key intermediate in synthesizing functionalized silanes for use in coatings and adhesives. The study demonstrated that the introduction of the TBDMS group allowed for better control over the reactivity of the silane during polymerization processes .

Case Study 2: Modification of Peptides

In a study focused on peptide modifications, researchers employed this compound to selectively modify serine and threonine residues within peptides. The TBDMS group provided protection during subsequent reactions, showcasing the utility of this compound in peptide chemistry .

Mécanisme D'action

The mechanism of action of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyldimethylsilyloxyacetaldehyde

- tert-Butyl carbamate

- 4,5-Dihydroxy-1,3-benzenedisulfonic acid

Uniqueness

The uniqueness of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Activité Biologique

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane, commonly referred to by its CAS number 371783-90-3, is a complex organosilicon compound with notable applications in biochemical research, particularly in proteomics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C29H47BrO3Si2

- Molecular Weight : 579.76 g/mol

The compound features a brominated ether structure, which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

- Estrogen Receptor Modulation : Research indicates that compounds with similar structures may interact with estrogen receptors (ERs), which are critical in various physiological processes including cell proliferation and differentiation. The modulation of ER activity is particularly relevant in cancer therapeutics, where selective estrogen receptor modulators (SERMs) are employed to treat hormone-responsive cancers .

- Proteomic Applications : The compound's utility in proteomics stems from its ability to selectively modify proteins or influence signaling pathways. This can lead to enhanced understanding of cellular mechanisms and disease states .

- Bromination Reactions : The presence of bromine in the compound suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of new pharmacological agents .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Estrogen Receptor Down-Regulation : A study highlighted the effectiveness of brominated compounds as selective down-regulators of estrogen receptors, demonstrating their potential in treating estrogen-dependent cancers . This aligns with findings that suggest such compounds can inhibit tumor growth by modulating ER activity.

- Proteomic Interactions : Another research effort focused on the proteomic interactions facilitated by organosilicon compounds, revealing that they can alter protein dynamics and cellular signaling pathways, thereby influencing cellular responses to external stimuli .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

[(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENVCHJJGVORAG-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)[C@H](CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47BrO3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.